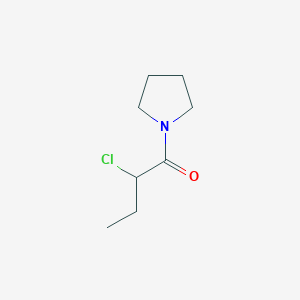
2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid
説明
2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (EHPA) is a compound with the molecular formula C10H19NO3 . It has recently drawn attention from researchers due to its potential applications in various fields of research.
Molecular Structure Analysis
The molecular structure of EHPA consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group. The piperidine ring is substituted with an ethyl group and a hydroxyl group .
Physical And Chemical Properties Analysis
EHPA has a molecular weight of 201.26 g/mol. Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .
科学的研究の応用
Spectroscopic and Diffractometric Study
Researchers Vogt et al. (2013) conducted a study characterizing polymorphic forms of a related ethyl propanoate compound using spectroscopic and diffractometric techniques. This work illustrates the importance of analytical techniques in identifying and characterizing polymorphic forms, which is crucial for the development of pharmaceutical compounds (Vogt et al., 2013).
Enzyme-catalyzed Synthesis
Brem et al. (2010) developed a multienzymatic procedure for the synthesis of highly enantiomerically enriched 3-hydroxypropanoic acids starting from racemic substrates. This approach highlights the potential for enzyme-catalyzed reactions in synthesizing compounds with specific stereochemistry, which is valuable in pharmaceutical research (Brem et al., 2010).
Chemical and Enzymatic Synthesis
Vervisch et al. (2012) described the synthesis of 5-hydroxypiperidin-2-ones through the treatment of aziridines, demonstrating a method for converting aziridine compounds into lactams and lactones. This research contributes to the field of organic synthesis, providing methods to obtain compounds that could serve as intermediates for further chemical transformations (Vervisch et al., 2012).
Conformationally Restricted Analogues
Butler et al. (1998) explored the synthesis of a conformationally restricted analogue of an NMDA antagonist, demonstrating the role of stereochemistry and molecular orientation in the development of pharmaceutical agents. This work underlines the significance of detailed chemical synthesis in the discovery of new therapeutic agents (Butler et al., 1998).
Hydroarylation of Propynoic Acid Derivatives
Kutubi and Kitamura (2011) presented an iron-catalyzed hydroarylation method for synthesizing bis(indol-3-yl)propanoic acids, showcasing a high regioselectivity and utility for synthesizing compounds important in the biological and pharmaceutical fields (Kutubi & Kitamura, 2011).
特性
IUPAC Name |
2-(3-ethyl-4-hydroxypiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-8-6-11(5-4-9(8)12)7(2)10(13)14/h7-9,12H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNNYLAXVJPODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



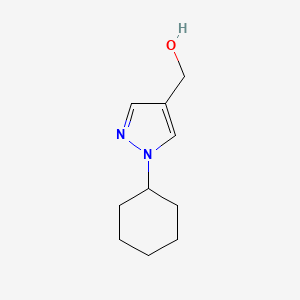


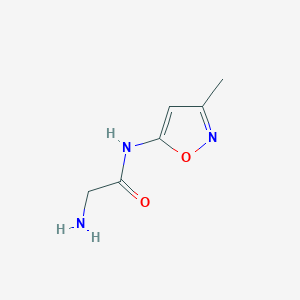
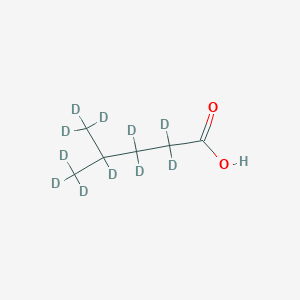


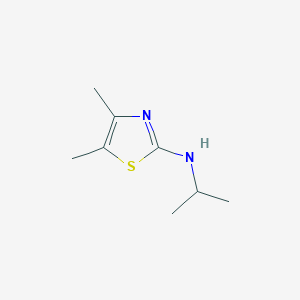
![1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1488208.png)

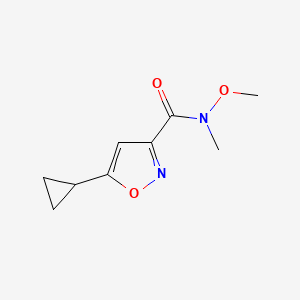
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1488211.png)

